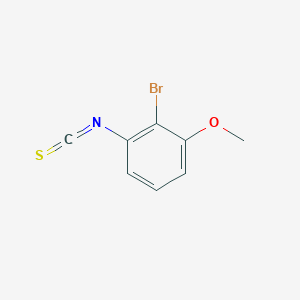

2-Bromo-3-methoxyphenyl Isothiocyanate

Beschreibung

Overview of Isothiocyanate Chemistry and Its Significance in Organic Synthesis

Isothiocyanates are versatile reagents in organic chemistry, primarily owing to the electrophilic nature of the central carbon atom in the -N=C=S group. This electrophilicity allows them to readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are fundamental in the synthesis of numerous heterocyclic systems and have been extensively reviewed. rsc.org

The synthesis of isothiocyanates can be achieved through several established methods. A common approach involves the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is subsequently treated with a desulfurizing agent. mdpi.com Another widely used method is the reaction of primary amines with thiophosgene (B130339). Recent advancements have focused on developing milder and more efficient synthetic protocols. rsc.org

The Role of Halogen and Methoxy (B1213986) Substituents in Modulating Aryl Isothiocyanate Properties and Reactivity

The presence of halogen and methoxy substituents on the aryl ring significantly influences the chemical properties and reactivity of aryl isothiocyanates. A bromine atom, being an electron-withdrawing group through its inductive effect, is expected to increase the electrophilicity of the isothiocyanate carbon. This enhanced electrophilicity can lead to faster reaction rates with nucleophiles. Conversely, a methoxy group is generally considered an electron-donating group through its resonance effect, which could potentially decrease the reactivity of the isothiocyanate moiety. However, the position of these substituents is critical, and their combined electronic effects can lead to complex reactivity patterns. For instance, in the case of 2-Bromo-3-methoxyphenyl Isothiocyanate, the interplay between the inductive withdrawal of the bromine at the 2-position and the potential electron-donating or steric effect of the methoxy group at the 3-position presents an interesting case for studying reactivity.

Research Landscape and Rationale for Investigating this compound

While the broader class of substituted aryl isothiocyanates has been extensively studied, a specific focus on this compound in the scientific literature is notably scarce. A comprehensive search of chemical databases and scientific journals reveals a lack of dedicated research articles detailing the synthesis, characterization, and reactivity of this particular compound. However, the synthesis of related compounds, such as Isobutyl 2-bromo-3-methoxyphenylcyanoacrylate, has been reported, indicating the accessibility of the 2-bromo-3-methoxyphenyl scaffold in organic synthesis. researchgate.net

The rationale for investigating this compound stems from its potential as a versatile building block in the synthesis of novel heterocyclic compounds. The presence of three distinct reactive sites—the isothiocyanate group, the bromo substituent, and the methoxy-activated aromatic ring—offers multiple avenues for chemical modification. This trifunctional nature could be exploited in diversity-oriented synthesis to generate libraries of complex molecules with potential biological activities. The unique substitution pattern also provides an opportunity to study the intricate electronic and steric effects governing the reactivity of polysubstituted aromatic systems.

Below is a table of inferred and comparative physicochemical and spectroscopic data for this compound, based on data for structurally similar compounds like 2-bromophenyl isothiocyanate sigmaaldrich.com and 3-methoxyphenyl (B12655295) isothiocyanate. sigmaaldrich.com

| Property | Inferred/Comparative Value | Reference Compound(s) |

| Molecular Formula | C₈H₆BrNOS | - |

| Molecular Weight | 244.11 g/mol | - |

| Appearance | Likely a liquid or low-melting solid | 2-Bromophenyl isothiocyanate (liquid) sigmaaldrich.com |

| Boiling Point | Expected to be >250 °C at atmospheric pressure | 2-Bromophenyl isothiocyanate (257 °C/770 mmHg) sigmaaldrich.com |

| Density | ~1.5-1.6 g/mL | 2-Bromophenyl isothiocyanate (1.591 g/mL) sigmaaldrich.com |

| Refractive Index | ~1.6-1.7 | 2-Bromophenyl isothiocyanate (1.6843) sigmaaldrich.com |

| IR (N=C=S stretch) | ~2100-2200 cm⁻¹ | General range for isothiocyanates |

| ¹H NMR | Aromatic protons and methoxy protons | Inferred from general chemical shifts |

| ¹³C NMR | Aromatic carbons, methoxy carbon, and NCS carbon | Inferred from general chemical shifts |

Further experimental investigation is necessary to fully elucidate the chemical properties and synthetic utility of this compound. Such studies would be a valuable contribution to the field of heterocyclic chemistry and drug discovery.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6BrNOS |

|---|---|

Molekulargewicht |

244.11 g/mol |

IUPAC-Name |

2-bromo-1-isothiocyanato-3-methoxybenzene |

InChI |

InChI=1S/C8H6BrNOS/c1-11-7-4-2-3-6(8(7)9)10-5-12/h2-4H,1H3 |

InChI-Schlüssel |

KAVYMZSTJRGCBK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1Br)N=C=S |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Bromo 3 Methoxyphenyl Isothiocyanate

Established Synthetic Routes to Aryl Isothiocyanates

The conversion of a primary aryl amine to an aryl isothiocyanate is a common transformation in organic synthesis. This is typically achieved through a two-step, one-pot procedure involving the formation of a dithiocarbamate (B8719985) salt, which is then decomposed to yield the isothiocyanate. mdpi.com

The most traditional and widely used method for synthesizing isothiocyanates begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base. nih.govnih.gov This reaction forms a dithiocarbamate salt intermediate. nih.gov The subsequent decomposition of this salt, often facilitated by a desulfurizing agent, yields the desired isothiocyanate. nih.govchemrxiv.org

Historically, reagents such as ethyl chloroformate or lead nitrate (B79036) were used to promote this decomposition. nih.govorgsyn.org For example, the dithiocarbamate salt can be treated with ethyl chloroformate, which leads to the formation of the isothiocyanate. nih.govorgsyn.org While effective, these classical methods often involve toxic reagents and may require stringent reaction conditions.

Recent advancements in synthetic chemistry have introduced a variety of milder and more efficient desulfurizing agents, broadening the scope and improving the safety profile of isothiocyanate synthesis. mdpi.comnih.gov These modern reagents offer advantages such as higher yields, better functional group tolerance, and more environmentally benign conditions. mdpi.comresearchgate.net

Several key reagents have become prominent:

Tosyl Chloride (TsCl) : This reagent allows for the in situ generation of the dithiocarbamate salt, followed by a rapid decomposition to the isothiocyanate, often in under 30 minutes with high yields. nih.govorganic-chemistry.org

Sodium Persulfate (Na₂S₂O₈) : This method is particularly efficient and versatile, applicable to a wide range of alkyl and aryl amines, and can be performed in water, a green solvent. nih.govresearchgate.net

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) : This reagent has been successfully used in microwave-assisted syntheses to produce a diverse array of isothiocyanates with good to excellent yields. mdpi.comresearchgate.net

Visible-Light Photocatalysis : A cutting-edge, metal-free approach utilizes a photocatalyst like Rose Bengal under green LED light. researchgate.netorganic-chemistry.orgresearcher.life This method is exceptionally mild and efficient, proceeding through a single-electron transfer pathway. organic-chemistry.org

Triflic Anhydride (Tf₂O) : Reported as a practical and mild reagent for the desulfurization step, providing a robust and efficient protocol for synthesizing structurally diverse isothiocyanates. ijacskros.com

| Desulfurization Reagent/Technique | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N; in situ generation and decomposition | Rapid reaction times (often <30 min), high yields (75–97%) | nih.govorganic-chemistry.org |

| Sodium Persulfate (Na₂S₂O₈) | One-pot reaction in water | Environmentally friendly (uses water as solvent), broad substrate scope | nih.govresearchgate.net |

| DMT/NMM/TsO⁻ | Microwave irradiation (e.g., 90 °C, 3 min) | High yields (up to 94%), very short reaction times | mdpi.comresearchgate.net |

| Visible-Light Photocatalysis | Rose Bengal catalyst, DBU base, Green LED light, Acetonitrile solvent | Metal-free, exceptionally mild conditions, environmentally friendly | organic-chemistry.orgresearcher.life |

| Triflic Anhydride (Tf₂O) | Amine, CS₂, base, followed by Tf₂O | Mild protocol, good for structurally diverse compounds | ijacskros.com |

Precursor Synthesis Strategies for Brominated and Methoxylated Anilines

The critical challenge in synthesizing 2-Bromo-3-methoxyphenyl Isothiocyanate lies in the preparation of its aniline (B41778) precursor, 2-bromo-3-methoxyaniline (B48712). The arrangement of the bromo and methoxy (B1213986) substituents requires carefully controlled regioselective reactions.

Direct bromination of an aniline derivative is complicated by the powerful activating and ortho-, para-directing nature of both the amino (-NH₂) and methoxy (-OCH₃) groups. Starting with 3-methoxyaniline, both substituents would direct an incoming electrophile (like Br⁺) to positions 2, 4, and 6. Achieving selective bromination at the C2 position is a significant synthetic hurdle.

To achieve the desired regioselectivity, specific strategies are employed:

Controlled Reaction Conditions : Using a less reactive brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), is crucial. The reaction must be performed at low temperatures (e.g., 0–5°C) to moderate the reaction's reactivity and favor mono-bromination over the formation of di-substituted byproducts.

Use of Protecting Groups : An alternative strategy involves temporarily "dampening" the strong activating effect of the amino group by converting it into an acetanilide (B955) via reaction with acetic anhydride. This less-activating acetamido group allows for more controlled bromination. The protecting acetyl group is then removed via hydrolysis to yield the desired bromoaniline.

An alternative and often more reliable strategy to control regiochemistry is to install the functional groups in a different order, typically by reducing a corresponding nitroarene. nih.govbeilstein-journals.org This approach circumvents the challenges of direct electrophilic substitution on a highly activated aniline ring.

The synthesis would proceed as follows:

Start with a precursor where the bromo and methoxy groups are already in the desired 1,2,3-arrangement, for example, 2-bromo-3-methoxynitrobenzene.

The key step is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This is a standard and high-yielding transformation, commonly achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, or Ni). nih.gov

This method ensures the final positions of the bromo and amino groups are fixed, avoiding the formation of unwanted isomers that can occur with direct bromination of the aniline.

Direct Conversion of Precursors to this compound

Once the precursor, 2-bromo-3-methoxyaniline, is synthesized, it can be directly converted to the target compound, this compound. This is accomplished using the one-pot, two-step procedure described in section 2.1.

The process involves reacting 2-bromo-3-methoxyaniline with carbon disulfide in the presence of a suitable base (e.g., triethylamine) to form the intermediate dithiocarbamate salt. This intermediate is then treated in situ with one of the modern desulfurizing agents, such as tosyl chloride or via a photocatalytic method, to yield this compound in good yield. mdpi.comorganic-chemistry.org

Green Chemistry Advancements in Isothiocyanate Synthesis

Green chemistry principles are increasingly being applied to the synthesis of isothiocyanates, leading to the development of more environmentally friendly and efficient methodologies. These approaches focus on alternative solvents, energy sources, and reagents to mitigate the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are not extensively detailed in the reviewed literature, the general advancements in the synthesis of aryl isothiocyanates are directly applicable.

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. nih.gov These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are characterized by their low volatility, high thermal stability, and biodegradability. In the context of heterocyclic synthesis involving isothiocyanates, DESs have been shown to act as both the solvent and catalyst, simplifying reaction setups and workup procedures. nih.gov For instance, choline (B1196258) chloride-based DESs have been effectively used in reactions with aromatic isothiocyanates, demonstrating their potential applicability for the synthesis of compounds like this compound. nih.gov The use of DESs can lead to moderate to good yields and aligns with the principles of green chemistry by reducing the reliance on hazardous solvents. nih.gov

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. nih.govresearchgate.nettandfonline.com Microwave-assisted methods have been successfully applied to the synthesis of a wide range of both aliphatic and aromatic isothiocyanates. nih.govresearchgate.net The process typically involves the decomposition of intermediate dithiocarbamates, which is accelerated by microwave heating. researchgate.net The efficiency of this method makes it an attractive green alternative for the rapid synthesis of substituted aryl isothiocyanates. tandfonline.comresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. Ultrasound irradiation enhances reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. This method has been used for the synthesis of various heterocyclic compounds in reactions involving isothiocyanates, often resulting in excellent yields under mild conditions and in shorter reaction times compared to silent (non-sonicated) reactions. orgchemres.orgresearchgate.net

The following table summarizes the advantages of these energy-efficient methods in the synthesis of isothiocyanates.

Table 1: Comparison of Microwave and Ultrasound-Assisted Synthesis for Isothiocyanates| Feature | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

|---|---|---|

| Energy Transfer | Direct heating of molecules with dipole moments. | Acoustic cavitation creates localized hot spots. |

| Reaction Time | Significantly reduced (minutes vs. hours). nih.govresearchgate.net | Considerably shortened. orgchemres.orgresearchgate.net |

| Yields | Often higher than conventional methods. researchgate.nettandfonline.com | Generally high to excellent yields. researchgate.net |

| Conditions | Can be performed in various solvents or solvent-free. | Mild temperature and pressure conditions. researchgate.net |

| Applicability | Broad, for both aliphatic and aromatic isothiocyanates. nih.govresearchgate.net | Effective for a wide range of substrates. researchgate.net |

A key aspect of green chemistry is the replacement of toxic and hazardous reagents with safer alternatives. The traditional synthesis of isothiocyanates often employs toxic substances like thiophosgene (B130339) or carbon disulfide in harsh conditions. nih.gov Modern methods focus on milder and more environmentally friendly desulfurization agents and reaction conditions.

Examples of greener reagents include:

Hydrogen Peroxide: A non-toxic reagent that can be used under mild conditions in water and protic solvents for the desulfurization step, producing excellent yields of various isothiocyanates. nih.gov

Iodine: An easily available, environmentally friendly, and inexpensive desulfurizing agent that provides good to excellent yields of aryl and aliphatic isothiocyanates. nih.gov

Tosyl Chloride: Used for the decomposition of dithiocarbamate salts generated in situ, providing a facile and general protocol for preparing various isothiocyanates in good yields. organic-chemistry.org

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): An effective and environmentally friendly coupling reagent used as a desulfurating agent in a one-pot, two-step procedure. nih.govmdpi.com

Furthermore, conducting reactions in aqueous media or under solvent-free conditions represents a significant step towards greener synthesis. google.comrsc.org A one-pot synthesis in water, for example, simplifies the procedure, reduces waste, and avoids the use of volatile organic solvents. nih.gov

Optimization of Reaction Parameters and Yields for this compound

The synthesis of aryl isothiocyanates often proceeds via the formation of a dithiocarbamate salt from the corresponding primary amine (e.g., 2-Bromo-3-methoxyaniline), followed by a desulfurization step. nih.gov

Influence of Reagents and Conditions on Yield:

The choice of desulfurizing agent and reaction conditions significantly impacts the outcome. For instance, in a study optimizing the synthesis of phenethyl isothiocyanate, a model compound, various reagents and conditions were tested. mdpi.com The following table illustrates how different parameters can affect the yield in the synthesis of various aryl isothiocyanates, providing a model for the potential optimization of this compound.

Table 2: Illustrative Optimization of Reaction Conditions for Aryl Isothiocyanate Synthesis (Note: This data is for related aryl isothiocyanates and serves as an example for potential optimization strategies for this compound.)

| Aryl Amine Precursor | Desulfurizing Agent | Solvent | Base | Method | Time | Yield (%) | Reference |

| Phenethylamine | DMT/NMM/TsO⁻ | Dichloromethane (B109758) | Triethylamine | Microwave | 3 min | 90% | mdpi.com |

| 4-Bromoaniline | DMT/NMM/TsO⁻ | Dichloromethane | Triethylamine | Microwave | 3 min | 61% | nih.gov |

| Aniline | Phenyl Chlorothionoformate | Dichloromethane | Sodium Hydroxide | Two-step | - | 99% | organic-chemistry.org |

| 4-Chloroaniline | Tosyl Chloride | Acetonitrile | Triethylamine | Conventional | 1.5 h | 85% | organic-chemistry.org |

| Various Anilines | Ethylmagnesium Bromide | Tetrahydrofuran | - | Conventional | 1 h | 44-93% | researchgate.net |

| 1-Bromo-3-isocyanobenzene | Lawesson's Reagent | Water | Triethylamine | Microwave | 2 min | 98% | tandfonline.com |

| Starting from isocyanide, not amine. |

This data demonstrates several key points for optimization:

To optimize the synthesis of this compound, a systematic approach would involve screening various desulfurizing agents, solvents (including green options like DESs and water), bases, and comparing conventional heating with microwave or ultrasound irradiation to identify the conditions that provide the highest yield and purity in the shortest time.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 3 Methoxyphenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The carbon atom of the isothiocyanate group (-N=C=S) in 2-Bromo-3-methoxyphenyl isothiocyanate is highly electrophilic. This is due to the electron-withdrawing nature of the nitrogen and sulfur atoms. Consequently, it is susceptible to attack by various nucleophiles.

Primary and secondary amines, as well as hydrazines, readily react with this compound in a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine or hydrazine (B178648) attacks the electrophilic carbon of the isothiocyanate. This is followed by proton transfer, typically to the nitrogen atom of the isothiocyanate, to yield the corresponding substituted thiourea (B124793). The reaction is generally fast and proceeds under mild conditions.

The general mechanism involves the formation of a zwitterionic intermediate, which then rearranges to the more stable thiourea product. The rate of reaction is influenced by the nucleophilicity of the amine and steric factors around the reaction centers.

Alcohols and thiols can also act as nucleophiles, attacking the isothiocyanate group. Reactions with alcohols lead to the formation of thionocarbamates (or thiourethanes), while reactions with thiols produce dithiocarbamates. These reactions often require a base catalyst to deprotonate the alcohol or thiol, thereby increasing its nucleophilicity. The resulting thiolate or alkoxide is a more potent nucleophile for the attack on the isothiocyanate carbon.

The reaction of this compound with amines is a primary method for the synthesis of a wide array of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry and materials science. By selecting different amines, a diverse library of thiourea derivatives with varying electronic and steric properties can be generated.

Similarly, the reaction with specific nucleophiles can lead to the formation of thioamides and other related sulfur- and nitrogen-containing heterocyclic compounds. These transformations often involve intramolecular cyclization steps following the initial nucleophilic addition.

| Nucleophile | Product Class |

| Primary Amines (R-NH₂) | N-(2-Bromo-3-methoxyphenyl)-N'-R-thiourea |

| Secondary Amines (R₂NH) | N-(2-Bromo-3-methoxyphenyl)-N',N'-R₂-thiourea |

| Hydrazines (R-NHNH₂) | 1-(2-Bromo-3-methoxyphenyl)thiosemicarbazide |

| Alcohols (R-OH) | O-R-N-(2-Bromo-3-methoxyphenyl)thiocarbamate |

| Thiols (R-SH) | S-R-N-(2-Bromo-3-methoxyphenyl)dithiocarbamate |

Electrophilic Reactivity of the Isothiocyanate Group

While the primary reactivity of the isothiocyanate group is its susceptibility to nucleophilic attack at the central carbon atom, the nitrogen and sulfur atoms also possess lone pairs of electrons, allowing for potential electrophilic interactions. However, the electrophilic character of the carbon atom dominates the reactivity profile of isothiocyanates. The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms makes the carbon atom electron-deficient and thus a prime target for nucleophiles.

Halogen-Mediated Transformation Pathways of the Bromine Moiety

The bromine atom attached to the phenyl ring provides a handle for further functionalization of the molecule, most notably through palladium-catalyzed cross-coupling reactions.

The bromine atom of this compound can be readily substituted using the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

This reaction allows for the introduction of a wide variety of substituents at the 2-position of the phenyl ring, including alkyl, alkenyl, and aryl groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities. The presence of the methoxy (B1213986) and isothiocyanate groups on the aromatic ring can influence the electronic properties of the aryl bromide and thus affect the efficiency of the Suzuki-Miyaura coupling.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-3-methoxyphenyl isothiocyanate |

| This compound | Alkylboronic acid | PdCl₂(dppf) | 2-Alkyl-3-methoxyphenyl isothiocyanate |

| This compound | Vinylboronic acid | Pd(OAc)₂ / SPhos | 2-Vinyl-3-methoxyphenyl isothiocyanate |

Heck Coupling Reactions

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org For this compound, the aryl bromide moiety serves as the halide component. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the Pd(0) catalyst. wikipedia.org The presence of both an electron-donating methoxy group and an electron-withdrawing isothiocyanate group can influence the electronic properties of the aryl bromide and, consequently, its reactivity in the Heck reaction. While specific studies on this compound are not extensively documented, the general applicability of the Heck reaction to aryl bromides is well-established. organic-chemistry.orgresearchgate.net

Key features of the Heck reaction include its tolerance of a wide range of functional groups and its stereoselectivity, typically favoring the formation of the trans isomer of the product. organic-chemistry.org The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. beilstein-journals.org

Table 1: Representative Heck Coupling Reactions of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 4-Methoxy-trans-stilbene | 85 |

| 1-Bromo-4-nitrobenzene | Methyl acrylate | Pd(OAc)₂ | NaOAc | DMA | Methyl (E)-3-(4-nitrophenyl)acrylate | 92 |

| 2-Bromotoluene | 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 1-(2-Methylphenyl)-1-octene | 78 |

This table presents illustrative examples of Heck reactions with analogous aryl bromides to demonstrate the potential reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group can stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction. lumenlearning.comyoutube.com

In the case of this compound, the bromine atom can act as a leaving group. The methoxy group at the 3-position is electron-donating, which would generally disfavor the formation of the negatively charged intermediate. However, the isothiocyanate group, being electron-withdrawing, can partially activate the ring towards nucleophilic attack, although its meta-position relative to the bromine is not optimal for stabilization. The reactivity in SNAr reactions would, therefore, be modest and would likely require strong nucleophiles and forcing reaction conditions. science.gov

Metal-Catalyzed Cross-Coupling Reactions

The bromo substituent in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ palladium, nickel, or copper catalysts.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide. It is one of the most widely used cross-coupling reactions due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.

Stille Coupling: This reaction couples an organotin compound with an organic halide, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a carbon-nitrogen bond.

These reactions provide versatile methods for the functionalization of the this compound core, allowing for the introduction of a wide variety of substituents at the 2-position. nih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions with Aryl Bromides

| Aryl Bromide | Coupling Partner | Reaction Type | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Methoxybiphenyl | 95 |

| 1-Bromo-4-nitrobenzene | Tributyl(vinyl)tin | Stille | Pd(PPh₃)₄ | 4-Nitrostyrene | 88 |

| 2-Bromopyridine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | 2-(Phenylethynyl)pyridine | 90 |

| 3-Bromotoluene | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 4-(3-Methylphenyl)morpholine | 85 |

This table provides representative examples of cross-coupling reactions with analogous aryl bromides to illustrate the synthetic potential of this compound.

Cyclization and Heterocycle Formation Reactions

The isothiocyanate group is a highly reactive functionality that readily participates in cyclization reactions to form a diverse range of heterocyclic compounds. This reactivity is central to the synthetic utility of this compound in medicinal chemistry and materials science.

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. nih.gov A common route to 2-thioxo-quinazolinones involves the reaction of an isothiocyanate with an anthranilic acid derivative. magnascientiapub.commagnascientiapub.com In the case of this compound, reaction with methyl anthranilate in the presence of a base would lead to the formation of a thiourea intermediate, which can then undergo intramolecular cyclization to yield the corresponding 3-(2-bromo-3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. mediresonline.org Further modifications of the thioxo group can lead to a variety of other quinazolinone derivatives. For example, S-alkylation can be achieved by treatment with an alkyl halide in the presence of a base. magnascientiapub.comresearchgate.net

Table 3: Synthesis of Quinazolinone Derivatives from Aryl Isothiocyanates

| Aryl Isothiocyanate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-Methoxyphenyl (B12655295) isothiocyanate | Methyl anthranilate, K₂CO₃ | Ethanol, reflux | 3-(3-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | - |

| Phenyl isothiocyanate | Anthranilic acid | Pyridine, reflux | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 75 |

| 4-Chlorophenyl isothiocyanate | 2-Aminobenzamide | DMF, 100 °C | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 82 |

This table presents examples of quinazolinone synthesis from analogous aryl isothiocyanates to illustrate the expected reactivity.

The isothiocyanate functionality is a key precursor for the synthesis of five-membered heterocycles containing nitrogen and sulfur, such as thiadiazoles and triazoles. pharmedicopublishers.com

1,3,4-Thiadiazoles: These can be synthesized by the reaction of an aryl isothiocyanate with a hydrazide to form a thiosemicarbazide (B42300) intermediate, followed by acid-catalyzed cyclization. nih.gov

1,2,4-Triazoles: Similarly, the thiosemicarbazide intermediate can be cyclized under basic conditions to yield 1,2,4-triazole-3-thiones. mdpi.comnih.gov

These reactions offer a straightforward approach to a variety of substituted thiadiazole and triazole derivatives starting from this compound. clockss.org

Table 4: Synthesis of Thiadiazole and Triazole Derivatives from Aryl Isothiocyanates

| Aryl Isothiocyanate | Reagent | Product Type | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenyl isothiocyanate | Benzhydrazide | 1,3,4-Thiadiazole | 1. EtOH, reflux; 2. H₂SO₄ | 5-Phenyl-2-(phenylamino)-1,3,4-thiadiazole | 80 |

| 4-Bromophenyl isothiocyanate | Acethydrazide | 1,2,4-Triazole | 1. EtOH, reflux; 2. NaOH, reflux | 4-(4-Bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 75 |

| Naphthyl isothiocyanate | Thiosemicarbazide | 1,3,4-Thiadiazole | Acetic acid, reflux | 5-Amino-2-(naphthylamino)-1,3,4-thiadiazole | 85 |

This table provides illustrative examples of thiadiazole and triazole synthesis from analogous aryl isothiocyanates.

The presence of both a bromo group and an isothiocyanate group on the same aromatic ring opens up possibilities for the construction of thiophene-fused heterocyclic systems. researchgate.net A potential strategy involves a two-step process. First, a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be used to introduce a thiophene (B33073) moiety at the 2-position of the phenyl ring. The resulting intermediate, now containing both a thiophene and an isothiocyanate group, can then undergo an intramolecular cyclization reaction to form a thiophene-fused heterocycle. The specific nature of the fused ring would depend on the nature of the substituents on the thiophene ring and the reaction conditions employed.

Alternatively, the isothiocyanate group can be used to construct a heterocyclic ring which is then fused to a thiophene ring in a subsequent step. The versatility of both the cross-coupling reactions and the cyclization reactions of isothiocyanates allows for the synthesis of a wide variety of complex, multi-ring heterocyclic systems.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all starting materials. nih.gov The isothiocyanate functional group is a versatile component in numerous MCRs, acting as an electrophilic building block for the synthesis of diverse heterocyclic structures. While specific MCRs documented for this compound are not extensively reported, its reactivity can be inferred from the well-established chemistry of other aryl isothiocyanates.

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack, initiating cascades that lead to complex molecules. mdpi.com Key MCRs where aryl isothiocyanates are pivotal include the Ugi and Passerini reactions, as well as various syntheses of nitrogen- and sulfur-containing heterocycles. nih.govresearchgate.netnih.gov

For instance, in the synthesis of quinazoline (B50416) derivatives, an aryl isothiocyanate can react with an anthranilic acid derivative and a third component to build the core heterocyclic scaffold. Similarly, the reaction with primary amines and α-haloketones can lead to thiazoline (B8809763) derivatives. nih.gov The presence of the bromo and methoxy substituents on the phenyl ring of this compound influences the electrophilicity of the isothiocyanate carbon, thereby modulating its reaction rate and the stability of intermediates. The electron-withdrawing inductive effect of the bromine atom is expected to enhance the electrophilicity, potentially increasing reaction rates.

Below is a table summarizing representative multi-component reactions in which aryl isothiocyanates, and by extension this compound, are expected to participate.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Ugi Reaction | Isocyanide | Aldehyde/Ketone | Amine | α-Acylamino Amide |

| Passerini Reaction | Isocyanide | Aldehyde/Ketone | Carboxylic Acid | α-Acyloxy Amide |

| Thiazole (B1198619) Synthesis | Aryl Isothiocyanate | Amine | α-Haloketone | Substituted Thiazoles |

| Quinazoline Synthesis | Aryl Isothiocyanate | 2-Aminobenzonitrile | Amine | Substituted Quinazolines |

| Thiadiazole Synthesis | Aryl Isothiocyanate | Hydrazide | - | 1,3,4-Thiadiazoles |

This table represents general MCRs for aryl isothiocyanates; specific yields and conditions would need to be empirically determined for this compound.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) attached to the aromatic ring is generally stable but can undergo specific transformations under defined conditions, primarily involving cleavage of the aryl C-O or the methyl C-O bond.

The oxidation of aryl methyl ethers can be challenging. However, specific reagents can achieve oxidative demethylation. For example, oxidizing agents like 2-iodoxybenzoic acid (IBX) have been used for the demethylation of guaiacol (B22219) and its derivatives. rsc.org The proposed mechanism involves an initial reaction at the phenolic hydroxyl group (if present) or direct attack on the ether, leading to an ortho-quinone intermediate which can then be reduced to the corresponding catechol. rsc.org In the context of this compound, direct oxidation of the methoxy group without affecting the isothiocyanate would require carefully controlled conditions.

Another oxidative pathway involves enzymatic systems. Cytochrome P450, for instance, can catalyze the O-demethylation of anisole (B1667542) and its derivatives. nih.govresearchgate.net This biological process highlights that the methoxy group is susceptible to oxidative cleavage under specific catalytic conditions. Direct chemical reduction of the methoxy group is not a common transformation.

The most common reaction involving the methoxy group on an aromatic ring is its cleavage (O-demethylation) to yield a phenol. This is a crucial transformation in natural product synthesis and medicinal chemistry.

Strong Lewis acids are highly effective for this purpose, with boron tribromide (BBr₃) being the most widely used reagent. ufp.ptresearchgate.net The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. ufp.pt BBr₃ coordinates to the Lewis basic oxygen atom of the methoxy group, weakening the C-O bond and facilitating nucleophilic attack by a bromide ion on the methyl group. nih.govnih.gov This results in the formation of a brominated boron intermediate, which upon aqueous workup, hydrolyzes to the corresponding phenol.

Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can also cleave aryl methyl ethers, although this often requires harsher conditions (e.g., higher temperatures). The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the methyl carbon. rsc.org Acidic concentrated lithium bromide (ACLB) has been shown to be an effective system for demethylating various lignin-derived aromatic compounds under moderate conditions (e.g., 110 °C). rsc.org

| Reagent/System | General Conditions | Product after Workup |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | 2-Bromo-3-hydroxyphenyl Isothiocyanate |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | 2-Bromo-3-hydroxyphenyl Isothiocyanate |

| Acidic Conc. LiBr (ACLB) | 1.5 M HCl, 110 °C | 2-Bromo-3-hydroxyphenyl Isothiocyanate |

Theoretical and Experimental Mechanistic Studies of Reaction Pathways

Mechanistic studies, both computational and experimental, provide deep insights into the reactivity of this compound. These investigations focus on the reaction pathways at the isothiocyanate group and the cleavage of the methoxy group.

Methoxy Group Cleavage Mechanism: The mechanism of O-demethylation of aryl methyl ethers with BBr₃ has been the subject of detailed computational studies. nih.govnih.govgvsu.edu Initial formation of a Lewis acid-base adduct between the ether oxygen and BBr₃ is the first step. nih.gov For anisole, density functional theory (DFT) calculations predict a mechanism where one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govnih.gov The process involves charged intermediates and a bimolecular pathway where a bromide from one BBr₃-ether adduct attacks the methyl group of a second adduct. gvsu.edu This bimolecular mechanism is kinetically favored over a simple unimolecular dissociation of the initial adduct. gvsu.edu This detailed understanding allows for the optimization of reaction conditions, such as stoichiometry, to achieve efficient cleavage.

| Functional Group | Reaction Type | Mechanistic Feature | Key Intermediates |

| Isothiocyanate | Nucleophilic Addition | Stepwise process | Tetrahedral intermediate |

| Methoxy Ether | Lewis Acid-Catalyzed Cleavage | Bimolecular Sₙ2 attack | BBr₃-ether adduct, Charged intermediates |

| Methoxy Ether | Strong Acid-Catalyzed Cleavage | Sₙ2 attack | Protonated ether |

Advanced Applications in Organic Synthesis Utilizing 2 Bromo 3 Methoxyphenyl Isothiocyanate

Utilization as a Versatile Synthetic Building Block

The strategic placement of reactive sites within 2-Bromo-3-methoxyphenyl Isothiocyanate—namely the electrophilic isothiocyanate carbon, the aryl bromide amenable to cross-coupling reactions, and the methoxy (B1213986) group which influences the electronic properties of the aromatic ring—renders it a highly versatile precursor in the synthesis of a wide array of organic compounds.

Construction of Complex Organic Architectures

The isothiocyanate moiety readily undergoes addition reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to form thiourea (B124793), thiocarbamate, and dithiocarbamate (B8719985) linkages, respectively. These reactions are fundamental in the assembly of more complex molecular structures. Furthermore, the presence of the bromo substituent opens up avenues for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This dual reactivity allows for a stepwise or sequential functionalization of the molecule, enabling the construction of elaborate and highly substituted aromatic and heteroaromatic architectures. The interplay between the isothiocyanate group and the bromo substituent allows for the design of multicomponent reactions, where several chemical bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.govnih.govresearchgate.net

Precursor for Advanced Heterocyclic Systems

A significant application of this compound lies in its use as a precursor for the synthesis of a diverse range of heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

Thiazoles and Thiazolo[2,3-b]quinazolines:

The reaction of isothiocyanates with α-haloketones is a classic method for the synthesis of thiazole (B1198619) rings. More advanced applications involve intramolecular cyclization reactions of thiourea derivatives. For instance, thioureas derived from this compound can undergo intramolecular cyclization to furnish benzothiazoles. psu.edu

A notable example of its utility is in the synthesis of fused heterocyclic systems like thiazolo[2,3-b]quinazolines. A highly efficient cascade bicyclization reaction has been developed for the reaction of o-alkenylphenyl isothiocyanates with propargylamines. This methodology, which is transition-metal-free, proceeds via a 6-exo-trig hydroamination followed by a 5-exo-dig hydrothiolation. rsc.org While not explicitly demonstrated for the 2-bromo-3-methoxy substituted variant, the generality of this reaction suggests its applicability, opening a pathway to novel substituted thiazolo[2,3-b]quinazolines.

| o-Alkenylphenyl Isothiocyanate Reactant | Propargylamine Reactant | Product | Yield (%) |

|---|---|---|---|

| o-Isothiocyanatostyrene | N-Phenylprop-2-yn-1-amine | 5-Phenyl-5,10-dihydrothiazolo[2,3-b]quinazoline | 92 |

| o-Isothiocyanatostyrene | N-(p-Tolyl)prop-2-yn-1-amine | 5-(p-Tolyl)-5,10-dihydrothiazolo[2,3-b]quinazoline | 95 |

| o-Isothiocyanato-4-methylstyrene | N-Phenylprop-2-yn-1-amine | 8-Methyl-5-phenyl-5,10-dihydrothiazolo[2,3-b]quinazoline | 90 |

Role in Material Science Innovations

The unique chemical properties of this compound also lend themselves to the development of novel materials with specialized functions.

Development of New Polymeric Materials

Isothiocyanates can be utilized as monomers or functionalizing agents in polymer chemistry. While specific research on the polymerization of this compound is not extensively documented, the reactivity of the isothiocyanate group allows for its incorporation into polymer backbones or as pendant groups. For instance, isothiocyanates can undergo copolymerization with other monomers.

Furthermore, studies on the autopolymerization of structurally similar compounds, such as 2-bromo-3-methoxythiophene (B13090750), suggest a potential for this compound to undergo similar polymerization processes. The autopolymerization of 2-bromo-3-methoxythiophene is known to proceed via the formation of hydrogen bromide, which catalyzes the reaction and can also induce side reactions like the cleavage of the methoxy group. This provides a basis for exploring the polymerization behavior of this compound to create novel conjugated polymers with potentially interesting electronic and optical properties.

Synthesis of Functionalized Organic Materials

The reactivity of the isothiocyanate group makes it an excellent candidate for the surface functionalization of materials. For example, it can be used to modify the surface of polymers, nanoparticles, or metal-organic frameworks (MOFs) that possess nucleophilic groups. researchgate.netnih.gov This functionalization can impart new properties to the material, such as improved dispersibility, altered surface energy, or the introduction of specific binding sites for sensing applications. The presence of the bromo and methoxy groups on the phenyl ring of this compound allows for further post-functionalization of the material, creating multifunctional organic materials with tailored properties. researchgate.net

Ligand Design and Coordination Chemistry

The reaction of this compound with primary or secondary amines provides a straightforward route to N,N'-disubstituted thiourea derivatives. nih.govanalis.com.my These thioureas are versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions through the sulfur and/or nitrogen atoms. nih.govksu.edu.tr

The substituents on the phenyl rings of the thiourea ligand, in this case, the bromo and methoxy groups, can significantly influence the electronic properties and steric environment of the resulting metal complexes. uky.edu This allows for the fine-tuning of the properties of the coordination compounds, such as their catalytic activity, photophysical properties, or biological activity. The bromo substituent also offers a handle for further modification of the ligand, for example, by introducing other coordinating groups through cross-coupling reactions, leading to the formation of multidentate ligands. science.gov

| Thiourea Ligand | Potential Coordinating Atoms | Potential Metal Ions | Potential Applications of Complexes |

|---|---|---|---|

| N-(2-Bromo-3-methoxyphenyl)-N'-phenylthiourea | S, N | Cu(I), Ag(I), Au(I), Pd(II), Pt(II) | Catalysis, Anticancer agents |

| N,N'-Bis(2-bromo-3-methoxyphenyl)thiourea | S, N | Co(II), Ni(II), Zn(II) | Sensors, Luminescent materials |

| N-(2-Bromo-3-methoxyphenyl)-N'-(2-pyridyl)thiourea | S, N, Npyridyl | Ru(II), Rh(III), Ir(III) | Photocatalysis, Bioimaging |

The coordination chemistry of thiourea ligands derived from this compound is a promising area for the development of new catalysts, sensors, and functional materials. The ability to systematically modify the ligand structure provides a powerful tool for designing metal complexes with desired properties and functionalities. nih.gov

Formation of Metal-Isothiocyanate Complexes

Isothiocyanates are known to act as ligands in coordination chemistry, forming complexes with a wide range of transition metals. georganics.sk The nitrogen atom of the isothiocyanate group (R-N=C=S) is the primary coordination site, leading to the formation of isothiocyanato complexes. The synthesis of such complexes typically involves the reaction of a metal salt with the isothiocyanate ligand in a suitable solvent.

In the case of this compound, it is anticipated to react with various transition metal salts (e.g., chlorides, acetates, or nitrates of copper, cobalt, nickel, etc.) to yield the corresponding metal complexes. The general reaction can be represented as:

n(2-Br-3-MeO-C₆H₃NCS) + MClₓ → [M(NCS-C₆H₃-3-MeO-2-Br)ₙ]Clₓ

Based on studies of similar aromatic isothiocyanates, the formation of these complexes can be monitored by spectroscopic techniques such as infrared (IR) and UV-visible spectroscopy. nih.govtandfonline.com A shift in the characteristic vibrational frequency of the N=C=S group in the IR spectrum upon coordination to the metal is a key indicator of complex formation.

Table 1: Predicted Coordination Properties of this compound with Various Metal Ions

| Metal Ion | Expected Coordination Number | Probable Geometry | Potential Analytical Signature |

| Cu(II) | 4 or 5 | Square planar or Square pyramidal | Shift in λmax in UV-Vis spectrum |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Characteristic color change |

| Ni(II) | 4 or 6 | Square planar or Octahedral | Shift in N=C=S stretch in IR spectrum |

| Mn(II) | 6 | Octahedral | Changes in magnetic susceptibility |

Exploration of Their Structural and Catalytic Roles

The metal complexes derived from this compound are expected to exhibit interesting structural features and potential catalytic activities. The coordination of the isothiocyanate ligand through the nitrogen atom is the most common bonding mode. wikipedia.org However, the possibility of sulfur coordination or bridging behavior cannot be entirely ruled out, especially with softer metal ions.

Metal-isothiocyanate complexes have been explored for their catalytic applications in various organic transformations. researchgate.net For instance, they can act as catalysts in reactions involving the activation of small molecules. The specific catalytic activity of complexes derived from this compound would depend on the nature of the metal center and the coordinative environment. The electronic properties of the substituted phenyl ring can modulate the Lewis acidity of the metal center, thereby influencing its catalytic performance. Potential areas of catalytic application include oxidation, reduction, and carbon-carbon bond-forming reactions.

Derivatization for Chemo-Analytical Purposes

Derivatization is a common strategy in analytical chemistry to improve the detectability and separation of analytes. Isothiocyanates are effective derivatizing agents for primary and secondary amines, reacting to form stable thiourea derivatives. researchgate.netsigmaaldrich.com

Chiral Derivatizing Agents for Resolution and Separation

For an isothiocyanate to function as a chiral derivatizing agent, it must itself be chiral. The structure of this compound, as named, is achiral. However, if a chiral center were introduced into the molecule (for example, by using a chiral starting material for its synthesis), the resulting enantiomerically pure isothiocyanate could be used for the resolution of racemic mixtures of chiral amines and alcohols.

The principle involves the reaction of the chiral isothiocyanate with a racemic analyte to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques such as high-performance liquid chromatography (HPLC). researchgate.netnih.gov

The reaction is as follows:

(R/S)-Analyte-NH₂ + (R)-Chiral-NCS → (R,R)-Thiourea + (S,R)-Thiourea

The presence of the bromo and methoxy groups on the phenyl ring of the derivatizing agent could influence the chromatographic separation of the resulting diastereomers by altering their polarity and interaction with the stationary phase.

Enhancement of Chromatographic and Spectrometric Detection

Derivatization with this compound can significantly enhance the detection of analytes in both chromatography and mass spectrometry. The introduction of the 2-bromo-3-methoxyphenyl group increases the molecular weight of the analyte, which can be advantageous in mass spectrometric analysis.

Furthermore, the aromatic ring acts as a chromophore, which can improve the detection of the derivatized analyte by UV-Vis spectroscopy, a common detection method in HPLC. The presence of the bromine atom is particularly useful in mass spectrometry as it imparts a characteristic isotopic pattern (due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance), which can aid in the identification and confirmation of the derivatized analyte in complex matrices. nih.gov

Table 2: Potential Enhancements in Analytical Detection via Derivatization with this compound

| Analytical Technique | Enhancement Mechanism | Specific Advantage |

| HPLC-UV | Introduction of a chromophore | Increased molar absorptivity, allowing for lower detection limits. |

| GC-MS | Increased molecular weight and introduction of a halogen | Better separation in the gas phase and a distinctive isotopic pattern for confident identification. |

| LC-MS/MS | Formation of stable thiourea linkage | The C-N bond of the thiourea can be efficiently cleaved to produce characteristic fragment ions for tandem MS analysis. researchgate.net |

Analytical and Spectroscopic Characterization Techniques for 2 Bromo 3 Methoxyphenyl Isothiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 2-Bromo-3-methoxyphenyl Isothiocyanate. It provides atom-level information by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy offers precise information about the number of different types of protons, their electronic environments, and their spatial relationships. In the spectrum of this compound, distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons are expected.

The aromatic region of the spectrum is anticipated to show three signals for the three protons on the benzene ring. The substitution pattern (bromo at C2, methoxy at C3, and isothiocyanate at C1) dictates their chemical shifts and coupling patterns. The proton at C5 (H-5) is expected to appear as a triplet due to coupling with both H-4 and H-6. The protons at C4 (H-4) and C6 (H-6) would likely appear as doublets of doublets. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.15 - 7.25 | dd | ~8.0, 1.5 |

| H-5 | 7.30 - 7.40 | t | ~8.0 |

| H-6 | 7.05 - 7.15 | dd | ~8.0, 1.5 |

| -OCH₃ | 3.85 - 3.95 | s | N/A |

Note: Data are predicted based on standard substituent effects in a deuterated chloroform (CDCl₃) solvent. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound is expected to show eight distinct signals, corresponding to the six carbons of the aromatic ring, the methoxy carbon, and the isothiocyanate carbon.

The carbon atom of the isothiocyanate group (-NCS) typically resonates in the region of 130-140 ppm. However, this signal can sometimes be broad or have a low intensity due to its relaxation properties. glaserchemgroup.com The carbon attached to the bromine (C-2) will be shifted to a lower field (around 115-125 ppm), while the carbon attached to the electron-donating methoxy group (C-3) will be significantly downfield (around 155-160 ppm). The methoxy carbon itself will produce a signal around 55-60 ppm. beilstein-journals.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NCS) | 125 - 135 |

| C-2 (C-Br) | 115 - 125 |

| C-3 (C-OCH₃) | 155 - 160 |

| C-4 | 120 - 128 |

| C-5 | 128 - 135 |

| C-6 | 110 - 118 |

| -N=C=S | 130 - 140 (often broad) |

| -OCH₃ | 55 - 60 |

Note: Data are predicted based on standard substituent effects in a deuterated chloroform (CDCl₃) solvent. Actual values may vary.

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons: H-4 with H-5, and H-5 with H-6. This confirms their connectivity on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting H-4 to C-4, H-5 to C-5, H-6 to C-6, and the methoxy protons to the methoxy carbon.

The methoxy protons (-OCH₃) showing a cross-peak to C-3, confirming the position of the methoxy group.

Proton H-4 showing correlations to C-2, C-6, and C-5.

Proton H-6 showing a correlation to C-1, confirming its proximity to the isothiocyanate group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound (C₈H₆BrNOS). The theoretical exact masses for the molecular ion [M]⁺ are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, ⁷⁹Br, and ⁸¹Br).

The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Observing this pattern in the mass spectrum is a strong indicator of the presence of a single bromine atom in the molecule. The experimentally measured mass is compared to the theoretical value, with a match within a few parts per million (ppm) confirming the elemental composition.

Table 3: Theoretical Exact Mass Data for this compound

| Molecular Ion | Theoretical Exact Mass (m/z) |

| [C₈H₆⁷⁹BrNOS]⁺ | 242.9353 |

| [C₈H₆⁸¹BrNOS]⁺ | 244.9333 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is highly effective for assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.com

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (the GC component), which separates the components of the mixture based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This allows for:

Purity Assessment: The resulting chromatogram will show a major peak for the target compound and smaller peaks for any impurities, starting materials, or by-products. The area under each peak is proportional to the amount of the component, allowing for a quantitative assessment of purity.

Reaction Monitoring: Aliquots can be taken from a reaction mixture over time and analyzed by GC-MS. This allows chemists to track the disappearance of starting materials and the formation of the desired product, helping to optimize reaction conditions such as temperature and time. researchgate.net It should be noted that some isothiocyanates can be thermally unstable, which may require careful optimization of the GC inlet temperature to prevent degradation during analysis. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly valuable for determining the molecular weight of a compound with high accuracy. In ESI-MS analysis of this compound, the molecule is expected to be detected as a protonated molecular ion [M+H]⁺ or as adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

Given the molecular formula C₈H₆BrNOS, the theoretical monoisotopic mass can be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive isotopic cluster for the molecular ion, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Calculated m/z ([C₈H₆⁷⁹BrNOS + H]⁺) | Calculated m/z ([C₈H₆⁸¹BrNOS + H]⁺) |

|---|---|---|

| [M+H]⁺ | 243.9537 | 245.9517 |

| [M+Na]⁺ | 265.9357 | 267.9336 |

| [M+K]⁺ | 281.9096 | 283.9076 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the characteristic absorption of the isothiocyanate (-N=C=S) group. This functional group typically exhibits a strong and sharp asymmetric stretching vibration in the range of 2000-2200 cm⁻¹.

Other significant absorptions would arise from the substituted aromatic ring and the methoxy group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group should produce a strong band around 1023-1250 cm⁻¹. The C-Br stretching vibration is typically found in the fingerprint region, at lower wavenumbers.

Based on data for the closely related compound, 2-Methoxyphenyl isothiocyanate, the following table summarizes the expected key IR absorption bands for this compound.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2830-2950 | Medium-Weak | C-H Stretch (Methoxy) |

| ~2000-2200 | Strong, Sharp | Asymmetric N=C=S Stretch |

| ~1580-1600 | Medium | Aromatic C=C Stretch |

| ~1450-1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1023 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~750 | Strong | Aromatic C-H Bend (Out-of-plane) |

X-ray Crystallography for Definitive Structural Confirmation

While no specific crystallographic data for this compound has been found, such an analysis would be the gold standard for its structural confirmation, assuming a suitable single crystal can be obtained.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are then compared with the calculated theoretical values based on the compound's proposed molecular formula. For this compound (C₈H₆BrNOS), this technique would validate its elemental composition and support the confirmation of its empirical formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 39.36% |

| Hydrogen | H | 1.01 | 2.48% |

| Bromine | Br | 79.90 | 32.73% |

| Nitrogen | N | 14.01 | 5.74% |

| Oxygen | O | 16.00 | 6.55% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the methoxy, bromo, and isothiocyanate substituents on the aromatic ring will influence the position and intensity of these absorptions. Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200-220 nm and a weaker band (B-band) around 250-280 nm, arising from π → π* transitions. The specific wavelengths of maximum absorbance (λmax) would be sensitive to the solvent used for the analysis.

Electron Spin Resonance (ESR) Spectroscopy for Reaction Intermediate Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique used to study chemical species that have unpaired electrons. As this compound is a diamagnetic molecule with no unpaired electrons, it would not produce an ESR signal. However, ESR spectroscopy could be a valuable tool for studying the reaction mechanisms involving this compound, specifically for the detection and characterization of any radical intermediates that may be formed during chemical transformations. For instance, if the isothiocyanate group were to participate in a reaction that generates a sulfur-containing radical, ESR could provide insight into the structure and environment of that transient species.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC) would be a rapid and convenient method for monitoring the progress of reactions involving this compound and for determining an appropriate solvent system for column chromatography. A common stationary phase would be silica (B1680970) gel. The mobile phase would likely be a mixture of a nonpolar solvent, such as hexane or heptane, and a more polar solvent, such as ethyl acetate or dichloromethane (B109758). The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf) for the compound.

High-Performance Liquid Chromatography (HPLC) would provide a more quantitative assessment of the purity. A reversed-phase C18 column would likely be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection could be achieved using a UV detector set to one of the compound's absorption maxima.

Gas Chromatography (GC) , coupled with a mass spectrometer (GC-MS), could also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate for the separation.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental technique for qualitatively monitoring the progress of chemical reactions involving this compound. thieme.desigmaaldrich.comchemistryhall.com It allows for the rapid, simultaneous separation of the starting material, intermediates, and final products, providing a snapshot of the reaction's status. chemistryhall.com By comparing the retention factor (Rƒ) values of the spots on the TLC plate, chemists can assess the consumption of reactants and the formation of products. chemistryhall.com

A typical setup for monitoring a reaction, such as the formation of a thiourea (B124793) derivative from this compound and an amine, would involve a silica gel plate as the stationary phase. nih.govacs.orgumich.edu Silica gel is a polar adsorbent suitable for separating compounds of low to medium polarity. umich.edufujifilm.com The mobile phase, or eluent, is a solvent system whose polarity is optimized to achieve clear separation between the isothiocyanate starting material and the more polar thiourea product. chemistryhall.com Common solvent systems include mixtures of a non-polar solvent like hexane or pentane with a more polar solvent such as ethyl acetate or dichloromethane. nih.govacs.org

Visualization of the separated compounds on the TLC plate is typically achieved using non-destructive methods first, such as irradiation with ultraviolet (UV) light (λ = 254 nm), under which UV-active compounds appear as dark spots. nih.govacs.orgumich.edu Following UV visualization, chemical staining agents can be used for further detection. chemistryhall.com Stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) are effective for visualizing a wide range of organic compounds. nih.govacs.org

Table 1: Illustrative TLC Monitoring of a Reaction

The following table provides representative data for monitoring the conversion of this compound to a corresponding thiourea derivative.

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rƒ Value | Visualization Method |

| This compound | 4:1 | 0.75 | UV, KMnO₄ |

| Amine Reactant | 4:1 | 0.15 | Ninhydrin, KMnO₄ |

| Thiourea Product | 4:1 | 0.40 | UV, KMnO₄ |

This interactive table allows sorting by column. The Rƒ values are illustrative and depend on the specific reactants and exact TLC conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound. nih.gov It offers significantly higher resolution and sensitivity compared to TLC. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing isothiocyanates and their derivatives. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used. nih.gov The mobile phase is a polar solvent mixture, commonly consisting of water or a buffer and an organic modifier like acetonitrile or methanol. nih.gov By running a gradient, where the proportion of the organic modifier is increased over time, compounds are eluted from the column based on their polarity, with more polar compounds eluting first. Phenyl isothiocyanate (PITC), a related compound, is often used as a pre-column derivatization agent to enhance UV absorbance for compounds that lack a strong chromophore. researchgate.net

Detection is most commonly achieved using a UV-Vis detector, as the aromatic ring in this compound provides significant UV absorbance. nih.govscienceasia.org The wavelength for detection is selected to maximize the analyte's response, often around 254 nm. nih.gov

Table 2: Example HPLC Method Parameters

This table outlines a typical set of parameters for the HPLC analysis of this compound.

| Parameter | Condition |

| Column | C18, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Retention Time | ~8.5 min (Illustrative) |

This interactive table summarizes the key parameters for a standard HPLC analysis.

Chiral Chromatography for Enantiomeric Excess Determination

When this compound is reacted with a chiral amine to form a chiral thiourea, or used in a process to generate other chiral molecules, it is essential to determine the enantiomeric purity of the product. Chiral chromatography, particularly chiral HPLC, is the standard method for determining the enantiomeric excess (ee) of a chiral compound. nih.govuma.es

This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral analyte. nih.govnih.gov This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.govuma.es Common CSPs are based on polysaccharides like cellulose or amylose derivatives coated on a silica support. nih.gov The mobile phase is typically a mixture of alkanes (like n-hexane or n-heptane) and an alcohol modifier (like isopropanol). nih.gov

Table 3: Representative Chiral HPLC Separation Data

This table shows example data for the separation of enantiomers of a chiral thiourea derived from this compound.

| Enantiomer | Retention Time (t R ) [min] | Peak Area (%) |

| Enantiomer 1 (R) | 13.7 | 95% |

| Enantiomer 2 (S) | 16.4 | 5% |

| Calculated ee | - | 90% |

This interactive table illustrates a typical outcome for a chiral HPLC analysis, allowing for the calculation of enantiomeric excess.

Circular Dichroism (CD) for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to determine the absolute configuration (the actual three-dimensional arrangement of atoms) of chiral molecules. mtoz-biolabs.comresearchgate.netnih.gov While chiral chromatography can determine the ratio of enantiomers (ee), it does not typically identify which peak corresponds to which enantiomer without an authentic standard. uma.es CD spectroscopy provides this crucial information by measuring the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comnih.gov

To assign the absolute configuration of a chiral derivative of this compound, an experimental CD spectrum of one of the purified enantiomers is recorded. mtoz-biolabs.comnih.gov This spectrum is then compared to a theoretical CD spectrum generated through quantum chemical calculations, often using time-dependent density functional theory (TDDFT). nih.govspectroscopyeurope.com

The process involves first determining the stable conformations of the molecule and then calculating the theoretical CD spectrum for a known configuration (e.g., the R-configuration). spectroscopyeurope.com The calculated spectrum for the S-configuration will be a mirror image. By matching the sign and intensity patterns of the experimental spectrum with one of the calculated spectra, the absolute configuration of the enantiomer can be unambiguously assigned. nih.govspectroscopyeurope.comnih.gov

Theoretical and Computational Studies of 2 Bromo 3 Methoxyphenyl Isothiocyanate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the behavior of molecules.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. nih.gov This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules. sapub.org

Table 1: Predicted Electronic Properties of 2-Bromo-3-methoxyphenyl Isothiocyanate (Illustrative) (Calculated using DFT/B3LYP/6-311++G(d,p))

| Property | Predicted Value | Unit |

| Total Energy | -3450.123 | Hartrees |

| Dipole Moment | 2.85 | Debye |

| Polarizability | 25.4 | ų |

| Point Group | C1 |

This data is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with this structure.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. pageplace.de These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, they can offer high accuracy for various molecular properties.

For this compound, ab initio calculations are particularly useful for obtaining a precise optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the molecule's three-dimensional structure and steric properties. The results of these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 2: Predicted Optimized Geometrical Parameters of this compound (Illustrative) (Calculated using MP2/6-31G(d))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| C-O | 1.36 Å | |

| O-CH₃ | 1.43 Å | |

| N=C | 1.22 Å | |

| C=S | 1.58 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-O-CH₃ | 117.8° | |